

Application Notes and Protocols for ALK2 Inhibition in Cell Culture

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Compound of Interest

Compound Name: Alk2-IN-5
Cat. No.: B12395462

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ALK2 inhibitors in cell culture experiments. The focus is on understanding the mechanism of action and providing detailed protocols for assessing the activity of these inhibitors.

Introduction to ALK2 and its Inhibition

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. [1][2][3][4] This pathway is essential for a variety of cellular processes, including differentiation, proliferation, and apoptosis. [1][3] Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is implicated in several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and in certain cancers like diffuse intrinsic pontine glioma (DIPG). [2][4][5]

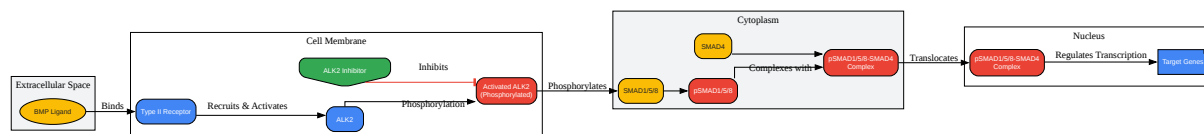
ALK2 inhibitors are small molecules designed to block the kinase activity of ALK2, thereby inhibiting the downstream signaling cascade. [1] These inhibitors typically bind to the ATP-binding pocket of the ALK2 kinase domain, preventing the phosphorylation of downstream effector proteins, primarily SMADs 1/5/8 (in the canonical pathway). [1][2] This blockade of SMAD phosphorylation prevents their translocation to the nucleus and subsequent regulation of target gene expression. [4]

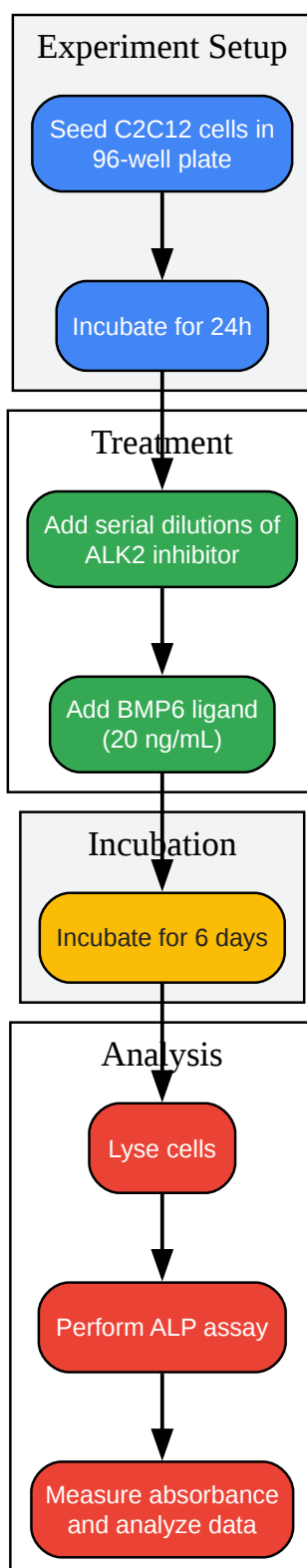
Mechanism of Action of ALK2 Inhibitors

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand (e.g., BMP6, BMP7) to a complex of type I and type II BMP receptors.[2] This binding event leads to the phosphorylation and activation of the type I receptor, ALK2, by the constitutively active type II receptor. Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9.[1][2][3] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.

ALK2 inhibitors act as competitive inhibitors of ATP at the kinase domain of the ALK2 receptor. By occupying the ATP-binding site, these inhibitors prevent the transfer of a phosphate group from ATP to the R-SMADs, thus halting the signaling cascade.

ALK2 Signaling Pathway





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